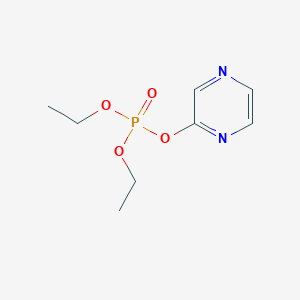
Pthrp (107-139)
Übersicht
Beschreibung
Parathyroidhormon-verwandtes Protein (107-139) ist ein Peptidfragment, das aus dem größeren Parathyroidhormon-verwandten Protein abgeleitet ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Parathyroidhormon-verwandtem Protein (107-139) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:
Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.
Entschützen und Kupplung: Die Schutzgruppe wird entfernt, und die nächste Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC gekoppelt.
Spaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mit Techniken wie HPLC gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Parathyroidhormon-verwandtem Protein (107-139) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und fortschrittliche Reinigungssysteme werden eingesetzt, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Die Verwendung von rekombinanter DNA-Technologie kann auch die Produktion dieses Peptids in mikrobiellen Systemen erleichtern .
Chemische Reaktionsanalyse
Arten von Reaktionen
Parathyroidhormon-verwandtes Protein (107-139) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann Methioninreste innerhalb des Peptids modifizieren.
Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Ameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Gelenkte Mutagenese oder chemische Modifikation.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen umfassen oxidierte, reduzierte oder substituierte Varianten von Parathyroidhormon-verwandtem Protein (107-139), die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Parathyroidhormon-verwandtes Protein (107-139) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Zelldifferenzierung und beim Knochenstoffwechsel.
Medizin: Als potenzielles Therapeutikum für knochenbedingte Erkrankungen und Krebs untersucht.
Industrie: Wird bei der Entwicklung von Biomaterialien und Arzneimittelverabreichungssystemen eingesetzt
Wirkmechanismus
Parathyroidhormon-verwandtes Protein (107-139) übt seine Wirkungen über verschiedene Mechanismen aus:
Rezeptorbindung: Es bindet an spezifische Rezeptoren auf Zielzellen und aktiviert Signalwege.
Intrazelluläre Signaltransduktion: Es moduliert intrazelluläre Signalkaskaden, einschließlich PKA- und PKC-Signalwegen.
Genexpression: Es beeinflusst die Expression von Genen, die an Zellproliferation, Differenzierung und Apoptose beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Parathyroid hormone-related protein (107-139) has diverse applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular differentiation and bone metabolism.
Medicine: Explored as a potential therapeutic agent for bone-related disorders and cancer.
Industry: Utilized in the development of biomaterials and drug delivery systems
Wirkmechanismus
Zukünftige Richtungen
The current findings suggest that osteoclast inhibition is an authentic action of the C-terminus of PTHrP, which may, therefore, play a role in the regulation of bone turnover in vivo . Further mechanistic studies in human and mouse model are necessary to fully understand the role of PTHrP in tumor progression and metastasis . PTHrP is a promising alternative to current bone anabolic therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone-related protein (107-139) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of parathyroid hormone-related protein (107-139) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity. The use of recombinant DNA technology can also facilitate the production of this peptide in microbial systems .
Analyse Chemischer Reaktionen
Types of Reactions
Parathyroid hormone-related protein (107-139) undergoes various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted variants of parathyroid hormone-related protein (107-139), each with distinct biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Parathyroidhormon-verwandtes Protein (1-34): Ein weiteres Fragment mit unterschiedlichen biologischen Aktivitäten.
Parathyroidhormon-verwandtes Protein (38-94): Bekannt für seine Rolle beim Kalziumtransport und Zellwachstum.
Parathyroidhormon-verwandtes Protein (67-86): Beteiligt am transplazentaren Kalziumtransport.
Einzigartigkeit
Parathyroidhormon-verwandtes Protein (107-139) ist einzigartig aufgrund seiner spezifischen Rolle bei der Hemmung des Knochenabbaus und der Förderung der Osteoblastenfunktion. Seine einzigartige Sequenz und Struktur verleihen ihm einzigartige biologische Aktivitäten im Vergleich zu anderen Fragmenten .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]oxy-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H228N42O58/c1-58(2)33-73(143)113(213)162-77(28-30-104(210)241-105(211)49-157-116(216)89(50-185)161-97(198)47-156-134(234)108(66(15)193)183-135(235)107(63(11)12)180-98(199)48-155-117(217)90(51-186)174-126(226)86(41-101(204)205)171-121(221)81(36-61(7)8)168-123(223)83(38-70-44-153-75-24-20-19-23-72(70)75)166-112(212)64(13)159-129(229)91(52-187)175-118(218)76(25-21-31-151-141(146)147)164-133(233)106(145)65(14)192)115(215)154-46-96(197)160-85(40-100(202)203)125(225)170-84(39-71-45-150-57-158-71)124(224)169-82(37-62(9)10)122(222)176-93(54-189)131(231)173-88(43-103(208)209)128(228)181-109(67(16)194)136(236)178-94(55-190)132(232)182-111(69(18)196)138(238)184-110(68(17)195)137(237)179-95(56-191)140(240)242-139(239)79(26-22-32-152-142(148)149)165-130(230)92(53-188)177-127(227)87(42-102(206)207)172-120(220)80(35-60(5)6)167-119(219)78(27-29-99(200)201)163-114(214)74(144)34-59(3)4/h19-20,23-24,44-45,57-69,71,73-74,76-95,106-111,153,185-196H,21-22,25-43,46-56,143-145H2,1-18H3,(H,154,215)(H,155,217)(H,156,234)(H,157,216)(H,159,229)(H,160,197)(H,161,198)(H,162,213)(H,163,214)(H,164,233)(H,165,230)(H,166,212)(H,167,219)(H,168,223)(H,169,224)(H,170,225)(H,171,221)(H,172,220)(H,173,231)(H,174,226)(H,175,218)(H,176,222)(H,177,227)(H,178,236)(H,179,237)(H,180,199)(H,181,228)(H,182,232)(H,183,235)(H,184,238)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,146,147,151)(H4,148,149,152)/t64-,65+,66+,67+,68+,69+,71?,73-,74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,106-,107-,108-,109-,110-,111-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWYPOZJKVZDEZ-SZCRPAFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(C)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H228N42O58 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137348-10-8 | |
| Record name | Parathyroid hormone-related protein (107-139) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137348108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


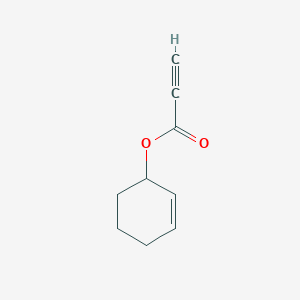
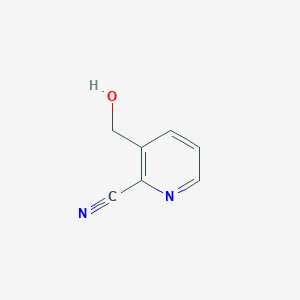
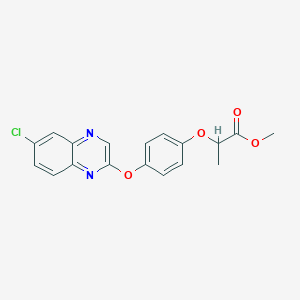
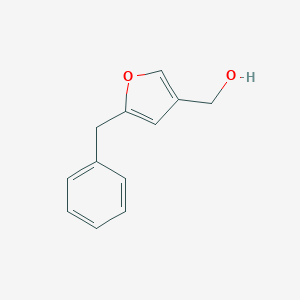

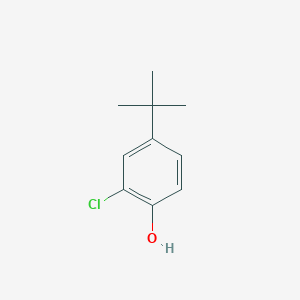



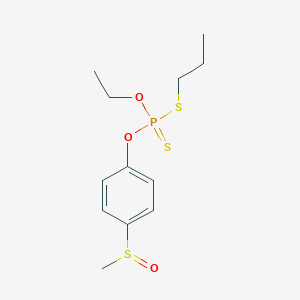

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
